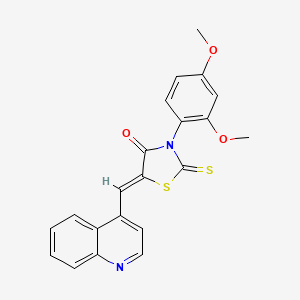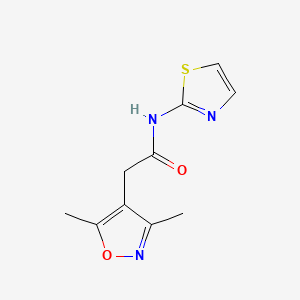![molecular formula C20H18N4O2 B12187996 5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole] CAS No. 138528-22-0](/img/structure/B12187996.png)
5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole, 5,5’-(1,2-ethanediyl)bis[3-(4-methylphenyl)-]: is a heterocyclic compound that contains an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable scaffold in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with nitriles in the presence of an acid catalyst. For example, the reaction of an amidoxime with a nitrile under acidic conditions can yield the desired 1,2,4-oxadiazole derivative .
Industrial Production Methods: Industrial production of 1,2,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of 1,2,4-oxadiazole derivatives can lead to the formation of nitro-oxadiazoles.
Reduction: Reduction reactions can convert oxadiazoles to their corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate (SDCI).
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro-oxadiazoles.
Reduction: Amino-oxadiazoles.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,2,4-Oxadiazole derivatives are used as building blocks in organic synthesis due to their stability and reactivity .
Biology: These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties .
Medicine: 1,2,4-Oxadiazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases .
Industry: In the agricultural industry, 1,2,4-oxadiazole derivatives are used as pesticides and herbicides due to their effectiveness against a wide range of pests .
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target enzymes or receptors involved in disease pathways. For example, some 1,2,4-oxadiazole derivatives inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial death . The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: 1,2,4-Oxadiazole is unique among its isomers due to its stability and the specific positioning of nitrogen and oxygen atoms, which contribute to its distinct chemical and biological properties . While other oxadiazole isomers also exhibit interesting properties, 1,2,4-oxadiazole derivatives are particularly valued for their versatility in drug design and agricultural applications .
Properties
CAS No. |
138528-22-0 |
|---|---|
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-13-3-7-15(8-4-13)19-21-17(25-23-19)11-12-18-22-20(24-26-18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
KBCLNQKXBXNUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12187913.png)

![N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide](/img/structure/B12187932.png)


![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12187954.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12187957.png)
![1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide](/img/structure/B12187966.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12187972.png)


![(2-Methylcyclohexyl)[(2,4,6-trimethylphenyl)sulfonyl]amine](/img/structure/B12187979.png)
![Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B12187987.png)

